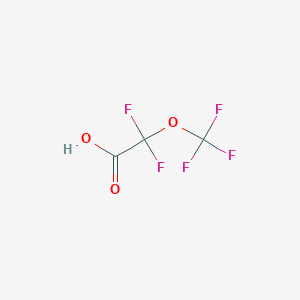

Acetic acid, difluoro(trifluoromethoxy)-

Description

Significance of Fluorinated Organic Compounds in Modern Chemical Research

The introduction of fluorine into organic molecules has become a cornerstone of modern chemical and life sciences research. chimia.ch The unique properties of the fluorine atom—most notably its high electronegativity (4.0 on the Pauling scale), small atomic size, and the strength of the carbon-fluorine (C-F) bond—dramatically alter the physical, chemical, and biological characteristics of the parent compound. acs.orgnumberanalytics.com The C-F bond is one of the strongest in organic chemistry, with a bond energy of around 485 kJ/mol, which contributes to the high thermal and chemical stability of organofluorine compounds. numberanalytics.comwikipedia.org

This enhanced stability often translates to increased resistance to metabolic degradation, a highly desirable trait in the development of pharmaceuticals and agrochemicals. chimia.ch Consequently, an estimated 25% of small-molecule drugs in clinical use contain fluorine. nih.gov The incorporation of fluorine can modify a molecule's electronic properties, lipophilicity, and steric parameters, which can lead to improved bioavailability, enhanced binding affinity to biological targets, and increased potency compared to non-fluorinated analogues. chimia.chnumberanalytics.commdpi.com Beyond life sciences, fluorinated compounds are integral to materials science, with applications ranging from fluoropolymers with high thermal stability and chemical resistance to liquid crystals and advanced coatings. acs.orgnih.gov

Importance of the Trifluoromethoxy Group in Organic Synthesis and Material Science

Among the various fluorine-containing functional groups, the trifluoromethoxy group (-OCF3) has gained increasing importance in pharmaceutical, agrochemical, and materials science research. bohrium.comnih.gov Often described as a "pseudo-halogen," the -OCF3 group is strongly electron-withdrawing and significantly more lipophilic than a methoxy (B1213986) (-OCH3) group or a fluorine atom alone. nih.gov This high lipophilicity can enhance a molecule's ability to cross cell membranes, improving its in vivo uptake and transport. mdpi.comnih.gov

The trifluoromethoxy group confers several key advantages in molecular design:

Metabolic Stability : Similar to the trifluoromethyl (-CF3) group, the -OCF3 group is highly stable and resistant to metabolic breakdown. mdpi.combohrium.com

Modulation of Physicochemical Properties : It allows for the fine-tuning of a compound's lipophilicity and permeability, which are critical for optimizing bioavailability. mdpi.com

Unique Electronic Effects : The group's strong electron-withdrawing nature can alter the reactivity and binding interactions of a molecule. bohrium.comnih.gov

These properties make the trifluoromethoxy group a valuable substituent for modifying biologically active compounds to improve their pharmacokinetic and pharmacodynamic profiles. bohrium.comnih.gov In material science, it is used as a building block for specialty polymers and coatings that require enhanced thermal stability or specific surface properties like water and oil repellency. lookchem.comchemicalbook.com

Positioning of Difluoro(trifluoromethoxy)acetic Acid within the Landscape of Fluorinated Carboxylic Acids

Difluoro(trifluoromethoxy)acetic acid belongs to the family of per- and polyfluoroalkyl substances (PFAS), specifically the perfluoroalkyl carboxylic acids (PFCAs). wikipedia.orgtaylorandfrancis.com This class of compounds are analogues of standard carboxylic acids where some or all hydrogen atoms have been replaced by fluorine. wikipedia.org The properties of fluorinated acetic acids change significantly with the degree of fluorination.

| Compound Name | Chemical Formula | Key Characteristics |

| Acetic Acid | CH3COOH | Standard weak organic acid. |

| Fluoroacetic acid | CH2FCOOH | Acidity is higher than acetic acid; the C-F bond adds stability. researchgate.net |

| Difluoroacetic acid | CHF2COOH | A moderately strong acid due to the electron-withdrawing nature of the two fluorine atoms. researchgate.netwikipedia.org |

| Trifluoroacetic acid | CF3COOH | A strong carboxylic acid with a highly stable trifluoromethyl group; widely used as a reagent and solvent. wikipedia.orgresearchgate.net |

| Difluoro(trifluoromethoxy)acetic Acid | CF3OCF2COOH | Combines the features of a difluoroacetic acid with the highly lipophilic and electron-withdrawing trifluoromethoxy group. cymitquimica.com |

Difluoro(trifluoromethoxy)acetic acid can be seen as a structural extension of difluoroacetic acid. wikipedia.org While difluoroacetic acid's properties are dominated by the two fluorine atoms on the alpha-carbon, the addition of the trifluoromethoxy group in Difluoro(trifluoromethoxy)acetic acid introduces further complexity and functionality. cymitquimica.com This -OCF3 group is expected to increase the compound's acidity, stability, and lipophilicity beyond that of difluoroacetic acid, making it a unique building block for introducing both a carboxylic acid moiety and a highly fluorinated ether group. nih.govcymitquimica.com

Overview of Research Trajectories for Difluoro(trifluoromethoxy)acetic Acid and Related Structures

Research involving Difluoro(trifluoromethoxy)acetic acid and related structures is primarily focused on its utility as a specialized building block or intermediate in the synthesis of more complex molecules. lookchem.comcymitquimica.com Its fluorinated structure allows for the development of novel compounds with enhanced properties. lookchem.com It is employed as a precursor or key component in the production of certain agrochemicals, pharmaceuticals, and advanced materials where specific characteristics like thermal stability or tailored solubility are required. lookchem.comchemicalbook.com

The trajectory of research on such compounds is also influenced by broader trends in the field of fluorinated substances. There is a general shift in the chemical industry away from long-chain PFAS, such as perfluorooctanoic acid (PFOA), due to their persistence and bioaccumulation. wikipedia.orgnih.govnih.gov This has spurred research into alternative fluorinated compounds, including short-chain PFAS and molecules with different structures, like ether linkages, that may offer desired functionalities with different environmental profiles. nih.govresearchgate.net As a result, complex and highly functionalized fluorinated carboxylic acids like Difluoro(trifluoromethoxy)acetic acid are subjects of interest for creating next-generation materials and bioactive molecules. ontosight.aiontosight.ai The ongoing exploration of C-F bond functionalization and the development of new methods for creating fluorinated scaffolds further suggest a continuing role for such specialized reagents in synthetic chemistry. acs.orgresearchgate.net

Structure

3D Structure

Properties

IUPAC Name |

2,2-difluoro-2-(trifluoromethoxy)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3HF5O3/c4-2(5,1(9)10)11-3(6,7)8/h(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHYMJUVQLSNPPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(OC(F)(F)F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3HF5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00408562 | |

| Record name | Perfluoro-2-methoxyaceticacid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00408562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

674-13-5 | |

| Record name | Perfluoro-2-methoxyaceticacid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00408562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-difluoro-2-(trifluoromethoxy)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Difluoro Trifluoromethoxy Acetic Acid

Strategies for Carbon-Fluorine Bond Formation at the Alpha-Carbon

The introduction of two fluorine atoms at the alpha-position to a carboxylic acid is a critical transformation in the synthesis of difluoro(trifluoromethoxy)acetic acid. Several established methodologies for α-difluorination of carbonyl compounds can be adapted for this purpose.

One prominent strategy involves the electrophilic fluorination of a suitable precursor, such as a ketene (B1206846) silyl (B83357) acetal (B89532) or an enolate derived from a trifluoromethoxyacetic acid ester. Reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor® are commonly employed for such transformations. The reaction proceeds via the attack of the nucleophilic enolate or ketene silyl acetal on the electrophilic fluorine source.

Alternatively, deoxygenative fluorination of an α-ketoester precursor offers another viable route. Reagents such as diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®) can convert a carbonyl group into a difluoromethylene group.

A third approach is the fluorinative decarboxylation of a malonic acid derivative bearing a trifluoromethoxy group. This method, while less common, can provide direct access to the difluoroacetic acid moiety.

Table 1: Comparison of Alpha-Difluorination Strategies

| Strategy | Precursor | Fluorinating Reagent | Key Advantages | Potential Challenges |

| Electrophilic Fluorination | Ketene silyl acetal or enolate of trifluoromethoxyacetate | NFSI, Selectfluor® | Mild reaction conditions, high functional group tolerance. | Requires synthesis of the precursor, potential for monofluorination. |

| Deoxygenative Fluorination | α-Ketoester of trifluoromethoxyacetic acid | DAST, Deoxo-Fluor® | Direct conversion of a carbonyl to a difluoromethylene group. | Harsh reagents, potential for side reactions. |

| Fluorinative Decarboxylation | Trifluoromethoxy-substituted malonic acid | Not applicable | Direct formation of the difluoroacetic acid moiety. | Limited substrate scope, may require harsh conditions. |

Methods for Introducing the Trifluoromethoxy Moiety onto the Acetic Acid Backbone

The incorporation of the trifluoromethoxy (OCF₃) group is another key synthetic challenge. This can be achieved through either direct trifluoromethoxylation or a stepwise construction of the group.

Direct Trifluoromethoxylation Approaches

Direct trifluoromethoxylation involves the introduction of the intact OCF₃ group onto a difluoroacetic acid derivative. This is a challenging transformation due to the reactivity of the OCF₃ radical and anion. Recent advances have utilized electrophilic trifluoromethoxylating agents derived from hypervalent iodine compounds. These reagents can react with suitable nucleophiles, such as enolates derived from difluoroacetate (B1230586) esters.

Photoredox catalysis has also emerged as a powerful tool for direct C-H trifluoromethoxylation, although its application to the alpha-position of a carboxylic acid would be a novel extension.

Stepwise Construction of the Trifluoromethoxy Group

A more traditional and often more practical approach is the stepwise construction of the trifluoromethoxy group. This typically begins with a precursor containing a hydroxyl or thiol group, which is then converted to the OCF₃ group.

One common method involves the reaction of a hydroxyl group with carbon tetrachloride followed by fluorination with antimony trifluoride or hydrogen fluoride (B91410). This converts the alcohol to a trichloromethoxy group, which is subsequently fluorinated to the desired trifluoromethoxy group.

Another stepwise approach involves the reaction of a thiol with a source of "CF₃⁺" followed by oxidation.

Exploration of Reaction Conditions and Reagents for Optimized Synthesis

The optimization of reaction conditions is crucial for achieving high yields and purity of difluoro(trifluoromethoxy)acetic acid. Key parameters to consider include the choice of solvent, temperature, reaction time, and the stoichiometry of the reagents.

For electrophilic fluorination reactions, aprotic solvents such as tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM) are typically used to avoid quenching of the enolate intermediate. The temperature is often kept low to control selectivity and prevent side reactions.

In the case of introducing the trifluoromethoxy group, the choice of fluorinating agent and catalyst is critical. For the conversion of a trichloromethoxy group, the ratio of antimony trifluoride to antimony pentachloride can influence the reaction rate and yield.

Table 2: Exemplary Reaction Conditions for Key Synthetic Steps

| Reaction Step | Reagents | Solvent | Temperature (°C) | Typical Yield (%) |

| Alpha-Difluorination (Electrophilic) | Ethyl trifluoromethoxyacetate, LDA, NFSI | THF | -78 to 0 | 60-80 |

| Trichloromethoxylation | Glycolic acid derivative, CCl₄, PPh₃ | DCM | 0 to rt | 70-90 |

| Fluorination of Trichloromethoxy Group | Trichloromethoxy intermediate, SbF₃/SbCl₅ | Neat | 50-100 | 50-70 |

Development of Scalable Synthetic Routes for Difluoro(trifluoromethoxy)acetic Acid

The development of a scalable synthetic route is essential for the potential industrial application of difluoro(trifluoromethoxy)acetic acid. Key considerations for scalability include the cost and availability of starting materials, the safety of the reagents and reaction conditions, and the ease of purification.

A potential scalable route could involve the following key steps:

Esterification of a readily available starting material like glycolic acid.

Conversion of the hydroxyl group to a trichloromethoxy group using inexpensive reagents like carbon tetrachloride and a phosphine.

Fluorination of the trichloromethoxy group using hydrogen fluoride, which is a common industrial reagent.

Alpha-difluorination of the resulting trifluoromethoxyacetate ester using a scalable electrophilic fluorinating agent.

Hydrolysis of the ester to yield the final carboxylic acid.

Continuous flow chemistry could also be explored to improve the safety and efficiency of hazardous steps, such as those involving highly reactive fluorinating agents.

Comparative Analysis with Synthesis of Related Fluorinated Acetic Acid Analogues (e.g., Dichlorotrifluoromethoxyacetic Acid)

A notable analogue of the target molecule is dichlorotrifluoromethoxyacetic acid. A reported gram-scale synthesis of this compound provides valuable insights for the synthesis of the difluoro analogue. google.comfluorine1.ruwipo.intwikipedia.orgstrath.ac.uk

The synthesis of dichlorotrifluoromethoxyacetic acid starts from diethylene glycol and proceeds through the following key steps:

Formation of bis(2-chloroethyl) ether.

Reaction with sulfuryl chloride to yield 2-chloroethyl chlorosulfite.

Fluorination with sodium fluoride to give 2-chloroethyl fluorosulfite.

Pyrolysis to generate chlorotrifluoromethoxyethane.

Exhaustive chlorination under UV irradiation to afford perchlorinated ester.

Saponification to yield dichlorotrifluoromethoxyacetic acid.

This multi-step synthesis highlights a stepwise approach to constructing the trifluoromethoxy group. A key difference in the synthesis of the difluoro analogue would be the need to introduce two fluorine atoms at the alpha-position instead of two chlorine atoms. This would likely necessitate a different strategy for the final functionalization of the acetic acid backbone, such as the electrophilic fluorination methods discussed in section 2.1, rather than the exhaustive chlorination used for the dichloro analogue. The starting material would also need to be adapted to ultimately yield an acetic acid derivative rather than an ethane (B1197151) derivative.

Reactivity and Mechanistic Investigations of Difluoro Trifluoromethoxy Acetic Acid

Chemical Transformations of the Carboxylic Acid Functionality

The carboxylic acid group in difluoro(trifluoromethoxy)acetic acid is the primary site for a variety of chemical transformations, including esterification and amide bond formation. These reactions are fundamental in synthesizing derivatives with tailored properties for applications in pharmaceuticals, agrochemicals, and material science. lookchem.com The high degree of fluorination in the molecule significantly influences the reactivity of the carboxyl group, often requiring specific reaction conditions to achieve high yields.

Esterification of difluoro(trifluoromethoxy)acetic acid can be achieved through standard methods, though the electronic effects of the fluorinated substituents can affect reaction rates. Similarly, the formation of amides from this acid allows for the introduction of diverse functionalities, expanding the range of accessible chemical structures.

Reactivity Profiles at the Difluorinated Carbon Center

The difluorinated carbon atom (α-carbon) in difluoro(trifluoromethoxy)acetic acid is a key center of reactivity. The two fluorine atoms strongly influence the acidity of the α-proton and the stability of potential intermediates. This center can participate in reactions involving nucleophilic substitution, though such reactions are often challenging due to the electron-withdrawing nature of the adjacent trifluoromethoxy and carboxyl groups.

The reactivity at this position is crucial for the synthesis of more complex fluorinated molecules. For instance, reactions that proceed via the formation of a carbanion at the α-position can be utilized to form new carbon-carbon bonds, although the generation of such a carbanion is disfavored by the presence of the adjacent electron-withdrawing fluorine atoms.

Influence of the Trifluoromethoxy Group on Reactivity and Selectivity

This electronic influence is critical in directing the outcome of various reactions. For instance, in reactions involving the aromatic ring of a derivative, the trifluoromethoxy group can act as a deactivating group. nih.gov Furthermore, its steric bulk can also play a role in determining the regioselectivity of certain transformations. The unique electronic properties of the OCF3 group, often described as a "super-halogen," make it a valuable substituent in the design of molecules with specific electronic characteristics. nih.gov

Studies on Decarboxylation Pathways and Derivatives

Decarboxylation of fluorinated carboxylic acids is a significant transformation that can lead to the formation of valuable fluoro-organic compounds. nih.govyuntsg.combohrium.comnsf.gov The decarboxylation of difluoro(trifluoromethoxy)acetic acid would theoretically yield a difluoro(trifluoromethoxy)methyl anion or radical, which could then be trapped by electrophiles or participate in further reactions.

Studies on related perfluorocarboxylic acids (PFCAs) have shown that decarboxylation can be induced under various conditions, including thermal, photochemical, and metal-catalyzed methods. nih.govyuntsg.combohrium.comnsf.govnih.govorganic-chemistry.orgresearchgate.net For example, silver-catalyzed decarboxylative fluorination has been used to synthesize trifluoromethyl aryl ethers from aryloxydifluoroacetic acids. researchgate.net The efficiency of these reactions is often dependent on the stability of the resulting carbanion or radical intermediate. In polar aprotic solvents, decarboxylation of PFCAs can be facilitated, leading to reactive perfluoroalkyl ion intermediates. yuntsg.combohrium.comnsf.gov

Table 1: Comparison of Decarboxylation Methods for Fluorinated Carboxylic Acids

| Method | Catalyst/Conditions | Typical Products | Reference |

| Thermal | High Temperature | Perfluoroalkanes | nih.gov |

| Photoredox Catalysis | Ru(bpy)3Cl2, Light | Trifluoromethylated arenes | nih.gov |

| Silver-Catalyzed | AgF2 | Trifluoromethyl aryl ethers | researchgate.net |

| Copper-Catalyzed | Cu(I) oxide, Microwave | Protodecarboxylated arenes | organic-chemistry.org |

Pathways for Radical-Mediated Reactions

The generation of radicals from difluoro(trifluoromethoxy)acetic acid and its derivatives opens up a wide range of synthetic possibilities. rsc.orgrsc.org The difluoro(trifluoromethoxy)methyl radical (•CF2OCF3) is a key intermediate in these transformations. rsc.orgrsc.org This radical can be generated through various methods, including photoredox catalysis, and can participate in addition reactions to alkenes and arenes. nih.govenamine.netsioc.ac.cn

For example, the radical trifluoromethoxylation of fluorinated alkenes has been explored as a route to access difluoro(trifluoromethoxy)methyl-containing compounds. rsc.orgrsc.org These radical reactions are valuable for creating complex fluorinated molecules that are not easily accessible through other synthetic routes. enamine.netsioc.ac.cn The stability and reactivity of the •CF2OCF3 radical are influenced by the stabilizing effects of the fluorine atoms and the trifluoromethoxy group.

Exploration of Nucleophilic and Electrophilic Reactivity Modes

Difluoro(trifluoromethoxy)acetic acid and its derivatives can exhibit both nucleophilic and electrophilic reactivity depending on the reaction conditions and the nature of the reacting partner.

Nucleophilic Reactivity: The carboxylate anion of difluoro(trifluoromethoxy)acetic acid can act as a nucleophile, participating in reactions such as nucleophilic substitution. However, the high degree of fluorination reduces the nucleophilicity of the carboxylate. More potent nucleophilic reactivity can be observed at the difluorinated carbon center if a carbanion can be generated, though this is challenging. nih.gov The difluoromethyl group in related compounds can act as a masked nucleophile under specific conditions. nih.gov

Electrophilic Reactivity: The carbonyl carbon of the carboxylic acid and its derivatives (e.g., esters, acid chlorides) is electrophilic and susceptible to attack by nucleophiles. This electrophilicity is enhanced by the electron-withdrawing fluorine substituents. Furthermore, under certain conditions, intermediates derived from the acid could behave as electrophiles.

Elucidation of Reaction Mechanisms via Kinetic and Spectroscopic Analyses

Understanding the mechanisms of reactions involving difluoro(trifluoromethoxy)acetic acid is crucial for optimizing reaction conditions and developing new synthetic methodologies. Kinetic studies and spectroscopic techniques are powerful tools for elucidating these mechanisms.

Kinetic analyses can provide information about reaction rates, orders, and activation parameters, which can help to distinguish between different possible mechanistic pathways. researchgate.net For example, Hammett plots can be used to probe the electronic effects of substituents on reaction rates, providing insights into the nature of the transition state.

Spectroscopic methods, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, are invaluable for identifying reaction intermediates and products. In situ spectroscopic monitoring can provide real-time information about the course of a reaction, allowing for the detection of transient species. For instance, 19F NMR is particularly useful for tracking the fate of fluorine-containing molecules throughout a reaction.

Applications of Difluoro Trifluoromethoxy Acetic Acid in Advanced Organic Synthesis

Utility as a Versatile Building Block for Complex Molecules

Difluoro(trifluoromethoxy)acetic acid serves as a key starting material, or building block, for the synthesis of more complex molecules, particularly in the development of specialty chemicals, advanced materials, and bioactive compounds. lookchem.com Organic building blocks are functionalized molecules that act as the fundamental components for the modular, bottom-up assembly of larger molecular structures. sigmaaldrich.com The incorporation of the difluoro(trifluoromethoxy)acetyl group into larger molecules can significantly alter their physical and chemical properties.

In material science, this acid is used as a precursor for developing advanced materials with specifically tailored characteristics. lookchem.com The integration of the CF3OCF2- moiety can lead to improved performance in applications such as specialized coatings, adhesives, and electronics. lookchem.com Similarly, in the production of specialty chemicals like surfactants and polymers, difluoro(trifluoromethoxy)acetic acid is utilized to impart unique properties such as water and oil repellency (oleophobicity) and high thermal stability. lookchem.com In the pharmaceutical and agrochemical industries, it is employed as an intermediate in the synthesis of novel drugs and pesticides, where its fluorinated structure can enhance metabolic stability and bioavailability. lookchem.comontosight.ai

Table 1: Applications as a Building Block

Role in the Introduction of Difluorinated and Trifluoromethoxy-Containing Moieties into Organic Scaffolds

The introduction of fluorinated functional groups is a critical strategy in medicinal chemistry for creating biologically active molecules. nih.gov Difluoro(trifluoromethoxy)acetic acid represents a potential source for the CF3OCF2- moiety. A common strategy for activating carboxylic acids to generate reactive species is through decarboxylation, which releases carbon dioxide as a benign byproduct. nih.govnsf.gov While trifluoroacetic acid decarboxylates very slowly, other halodifluoroacetic acids can be induced to decarboxylate more readily to release reactive fluorinated species. nih.gov

This principle suggests that difluoro(trifluoromethoxy)acetic acid could serve as a precursor to a reactive difluoro(trifluoromethoxy)methyl intermediate (CF3OCF2-). Depending on the reaction conditions, this intermediate could be generated as a radical or an anion, which could then be used to introduce the CF3OCF2- group into various organic scaffolds. This approach is analogous to other decarboxylative couplings used in modern synthesis. nih.gov For instance, research has shown that other fluorinated carboxylic acids can undergo decarboxylation to generate alkyl radicals that are then captured in carbon-carbon or carbon-heteroatom bond-forming reactions. nih.gov

Contributions to the Synthesis of Fluorinated Ethers and Related Functional Groups

The trifluoromethoxy group (-OCF3) is an important substituent in bioactive compounds, and methods for its introduction are of significant interest. nih.gov Difluoro(trifluoromethoxy)acetic acid can be envisioned as a synthon for the construction of fluorinated ethers. One potential pathway involves the transformation of the carboxylic acid functionality.

A related strategy, known as fluorodecarboxylation, has been successfully used to synthesize trifluoromethyl aryl ethers (Ar-OCF3) from aryloxydifluoroacetic acids (ArO-CF2COOH). researchgate.net In this method, a silver(II) fluoride (B91410) oxidant initiates the decarboxylation of the aryloxydifluoroacetic acid, and a fluorine source generates the final product. researchgate.net Although this specific example starts with a different substrate, it demonstrates a plausible transformation pathway where a difluoroacetic acid derivative is converted into a more complex fluorinated ether. Adapting this concept, difluoro(trifluoromethoxy)acetic acid or its derivatives could potentially be used to synthesize ethers with the structure R-O-CF2OCF3, a novel and highly fluorinated functional group.

Strategies for Late-Stage Functionalization Utilizing Difluoro(trifluoromethoxy)acetic Acid Derivatives

Late-stage functionalization (LSF) is a powerful strategy in drug discovery that involves introducing chemical groups into complex molecules, such as drug candidates, in the final steps of a synthesis. scispace.com This approach allows for the rapid generation of analogues to optimize properties or block metabolic pathways without needing to restart the synthesis from the beginning. scispace.comnih.gov The introduction of fluorine-containing groups is a common goal of LSF. nih.gov

Recent advances have produced numerous reagents for late-stage difluoromethylation (-CF2H) and related transformations. rsc.org For example, an iridium-catalyzed reductive Reformatsky-type reaction has been used for the late-stage functionalization of active pharmaceutical ingredients with an ethoxycarbonyl-difluoromethyl group. nih.gov While specific examples detailing the use of difluoro(trifluoromethoxy)acetic acid derivatives in LSF are not prominent, the development of such reagents is a logical progression in the field. Derivatives of the acid could be designed to act as precursors for the CF3OCF2- radical or other reactive species under mild conditions compatible with complex molecules, such as those involving photoredox catalysis. chemrxiv.org

Table 2: Potential Late-Stage Functionalization Strategies

Development of Novel Reagents and Catalytic Systems Derived from Difluoro(trifluoromethoxy)acetic Acid

The development of new, bench-stable reagents for fluorination and fluoroalkylation is a central theme in modern organofluorine chemistry. sustech.edu.cn Many useful reagents are derived from simpler, readily available fluorinated compounds. For instance, trifluoroacetic acid is a precursor to a variety of other reagents, including trifluoroacetic anhydride (B1165640) and trifluoroperacetic acid. wikipedia.org

Following this logic, difluoro(trifluoromethoxy)acetic acid can serve as a platform for the development of novel reagents. Conversion of the carboxylic acid to other functional groups would yield a range of potential reagents. For example:

Acyl Halides (e.g., CF3OCF2COCl): Prepared from the acid, these would be reactive electrophiles for introducing the CF3OCF2CO- group.

Decarboxylation Precursors: The acid or its salts could be used to generate the CF3OCF2- anion or CF3OCF2• radical in situ under specific catalytic conditions (e.g., photoredox or copper catalysis), effectively acting as a novel source for the difluoro(trifluoromethoxy)methyl moiety. nih.gov This mirrors the development of radical trifluoromethylating reagents derived from trifluoroacetic acid or triflic acid. sustech.edu.cn

The creation of such tailored reagents derived from difluoro(trifluoromethoxy)acetic acid would expand the toolbox available to synthetic chemists for constructing molecules with unique fluorine-containing functionalities.

Theoretical and Computational Chemistry Studies on Difluoro Trifluoromethoxy Acetic Acid

Conformational Analysis and Intramolecular Interactions

The three-dimensional shape and conformational flexibility of a molecule are crucial for its reactivity and interactions. Conformational analysis of difluoro(trifluoromethoxy)acetic acid would involve identifying the most stable arrangements of its atoms (conformers) and the energy barriers between them.

For longer-chain PFCAs like perfluorooctanoic acid (PFOA), computational studies have revealed that the perfluorinated carbon chain often adopts a helical configuration to maximize the separation between the bulky fluorine atoms. iaea.org While difluoro(trifluoromethoxy)acetic acid has a short chain, the rotation around the C-C and C-O bonds will still lead to different conformers. The key dihedral angles to consider would be O=C-C-O and C-C-O-C.

Intramolecular interactions, such as hydrogen bonding between the carboxylic hydrogen and one of the fluorine atoms or the ether oxygen, could play a role in stabilizing certain conformations. Computational methods like molecular mechanics force fields (e.g., MMFF94) can be used for an initial broad conformational search, followed by higher-level DFT calculations to refine the geometries and energies of the most stable conformers. core.ac.uk Studies on α-fluoropropionic acid have shown that intramolecular O-H---F hydrogen bonds can stabilize certain conformers. researchgate.net A similar interaction might be possible in difluoro(trifluoromethoxy)acetic acid, although the strong electron-withdrawing effect of the other fluorine atoms could influence the hydrogen bond donating capacity of the carboxylic acid proton.

Computational Modeling of Reaction Mechanisms and Transition States

Computational chemistry is instrumental in elucidating the step-by-step pathways of chemical reactions, identifying transient intermediates, and characterizing the high-energy transition states that govern reaction rates. For difluoro(trifluoromethoxy)acetic acid, several types of reactions could be modeled.

One important reaction pathway for PFCAs is thermal decomposition. Theoretical studies on the decomposition of PFOA and other straight-chain PFCAs have shown that it often proceeds through an initial HF elimination from the acid head group, forming a three-membered ring intermediate (a perfluorinated α-lactone). rsc.orgrsc.org This intermediate is unstable and readily decomposes by losing carbon monoxide (CO), resulting in a perfluorinated acyl fluoride (B91410) with one less carbon atom. rsc.orgrsc.org A similar mechanism could be hypothesized for difluoro(trifluoromethoxy)acetic acid.

Hypothesized Thermal Decomposition Pathway for Difluoro(trifluoromethoxy)acetic acid:

HF Elimination: CF3OCF2COOH → CF3OCF-C=O + HF

Intermediate: Trifluoromethoxy-fluoro-α-lactone

Decarbonylation: CF3OCF-C=O → CF3OCF + CO

Further Reactions: The resulting trifluoromethoxydifluoromethyl radical could then undergo further reactions depending on the environment.

Quantum chemical methods can be used to calculate the potential energy surface for such a reaction, locating the transition state structures and calculating the activation energies for each step. This information is crucial for predicting the kinetics of the reaction.

Prediction of Spectroscopic Signatures for Structural Elucidation (e.g., NMR chemical shifts)

Computational methods, particularly DFT, have become routine for predicting spectroscopic properties like NMR chemical shifts. This is especially valuable for fluorinated compounds, as ¹⁹F NMR spectra can be complex to interpret. nih.gov

The prediction of ¹⁹F NMR chemical shifts for difluoro(trifluoromethoxy)acetic acid would involve optimizing the molecule's geometry and then performing a GIAO (Gauge-Independent Atomic Orbital) calculation at a suitable level of theory, such as B3LYP with a basis set like 6-31+G(d,p). nih.gov The calculated absolute shieldings are then converted to chemical shifts by referencing them to a standard, such as CFCl3. Scaling factors are often applied to improve the accuracy of the predictions. nih.gov Computational studies have shown that for fluorinated aromatic compounds, this approach can yield a mean absolute deviation of around 2.1 ppm. nih.gov For difluoro(trifluoromethoxy)acetic acid, one would expect two distinct ¹⁹F NMR signals: one for the -CF3 group and another for the -CF2- group, with their chemical shifts influenced by the neighboring oxygen and carboxyl groups.

Table 2: Illustrative Predicted ¹⁹F NMR Chemical Shifts for Functional Groups in Perfluorinated Carboxylic Acids (Note: These are general ranges observed in computational studies of various PFCAs and not specific predicted values for Difluoro(trifluoromethoxy)acetic acid.)

| Functional Group | Typical Predicted Chemical Shift Range (ppm) |

| -CF3 | < -90 |

| -CF2- | -110 to -130 |

| -CF- (branched) | > -160 |

Data sourced from reference researchgate.net.

Analysis of Bond Dissociation Energies and Stability Profiles

Bond dissociation energy (BDE) is a measure of the strength of a chemical bond and is defined as the standard enthalpy change when a bond is cleaved homolytically. wikipedia.org Computational chemistry provides a reliable way to calculate BDEs, which are crucial for understanding a molecule's thermal stability and reactivity.

The stability of difluoro(trifluoromethoxy)acetic acid is largely due to the strength of the C-F bonds. The C-F bond is one of the strongest single bonds in organic chemistry, with a BDE of around 485 kJ/mol, compared to about 414 kJ/mol for a C-H bond. mdpi.com The presence of multiple fluorine atoms on the same carbon, as in the -CF2- group, can further strengthen the C-F bonds. The O-H bond strength in fluorinated alcohols has been shown through computational studies to increase with the degree of halogenation. researchgate.net

The key BDEs to calculate for difluoro(trifluoromethoxy)acetic acid would be for the C-C, C-O, C-F, and O-H bonds. These calculations would typically involve determining the enthalpies of formation of the parent molecule and the resulting radicals after bond cleavage. The results would provide a quantitative measure of the molecule's stability and indicate the most likely bonds to break under energetic conditions. For example, the C-C bond between the carbonyl group and the difluoromethyl group is expected to be one of the weaker bonds in the molecule, potentially cleaving under thermal stress.

Design of Novel Reactions and Reagents Based on Computational Insights

Computational chemistry is not only a tool for understanding existing molecules but also for designing new ones with desired properties and reactivities. nih.gov By understanding the electronic structure and reaction mechanisms of difluoro(trifluoromethoxy)acetic acid, one could computationally design novel reactions and reagents.

For instance, knowing the sites of highest and lowest electron density (from the electrostatic potential map) can guide the design of reactions with electrophiles and nucleophiles. The calculated stability of potential intermediates can help in predicting the feasibility of a proposed reaction pathway.

Computational screening of potential catalysts could be performed to find one that lowers the activation energy for a desired transformation of difluoro(trifluoromethoxy)acetic acid. For example, if the goal is to selectively cleave the C-O bond of the ether linkage, different Lewis or Brønsted acid catalysts could be modeled to see which one interacts most favorably with the ether oxygen and facilitates bond breaking. This in silico approach can save significant time and resources compared to purely experimental trial-and-error methods. mdpi.com The design of novel fluorinating agents has also been guided by computational studies of their reactivity and stability. nih.gov

Derivatives and Analogues of Difluoro Trifluoromethoxy Acetic Acid: Synthesis and Reactivity

Synthesis and Transformations of Salts of Difluoro(trifluoromethoxy)acetic Acid

The synthesis of salts from difluoro(trifluoromethoxy)acetic acid typically follows standard acid-base chemistry. The acidic proton of the carboxylic acid group readily reacts with a suitable base to form the corresponding salt.

Ammonium (B1175870) Salts: Ammonium salts are synthesized by the reaction of difluoro(trifluoromethoxy)acetic acid with ammonia (B1221849) or an ammonium hydroxide (B78521) solution. While specific literature on the synthesis of the simple ammonium salt of CF₃OCF₂COOH is not extensively detailed, the formation of ammonium salts of structurally related, more complex fluorinated acetic acids is well-documented. For instance, Acetic acid, 2,2-difluoro-2-[[2,2,4,5-tetrafluoro-5-(trifluoromethoxy)-1,3-dioxolan-4-yl]oxy]-, ammonium salt (1:1) is a known compound. ontosight.aicymitquimica.comnih.gov Such salts exhibit ionic characteristics that influence their solubility and reactivity. cymitquimica.com The presence of the ammonium salt form can be crucial for applications such as polymerization aids. europa.eu For example, related fluorinated ammonium acetate (B1210297) compounds have been investigated for their role in polymerization processes. biosynth.comontosight.ai

Potassium Salts: Similarly, potassium salts can be prepared by neutralizing the parent acid with potassium hydroxide or potassium carbonate. These salts are often utilized in polymerization reactions. A complex fluoropolymer has been synthesized through the polymerization of a potassium salt of an acetic acid derivative with 1,1,2,2-tetrafluoroethene. ontosight.ai The potassium ion serves to stabilize the negative charge on the fluorinated acetic acid moiety during the synthesis of these polymers, which are valued for their thermal stability and chemical inertness. ontosight.ai

The primary transformation of these salts involves their use as precursors or reagents in further chemical synthesis, particularly in the creation of specialized polymers.

Esters and Amides Derived from Difluoro(trifluoromethoxy)acetic Acid

Esters and amides of difluoro(trifluoromethoxy)acetic acid are key derivatives, often serving as intermediates or as final products with specific functionalities. Their synthesis typically proceeds through the activation of the carboxylic acid group.

A common strategy involves the conversion of the carboxylic acid to a more reactive acyl halide, such as Difluoro(trifluoromethoxy)acetyl fluoride (B91410) (CF₃OCF₂COF). lookchem.com This acyl fluoride can then react with various nucleophiles:

Esterification: Reaction with alcohols (R-OH) yields the corresponding esters (CF₃OCF₂COOR).

Amidation: Reaction with primary or secondary amines (RNH₂ or R₂NH) yields the corresponding amides (CF₃OCF₂CONHR or CF₃OCF₂CONR₂).

While direct synthesis pathways for these specific derivatives are not elaborately published, analogous methodologies for other fluorinated carboxylic acids are well-established. For example, methods for preparing difluoroacetic acid esters are known and provide a relevant synthetic template. google.com Similarly, the synthesis of N-trifluoromethyl amides from various carboxylic acid derivatives highlights common strategies in fluorinated amide bond formation. acs.org The incorporation of the trifluoromethyl group is a significant goal in medicinal chemistry, and various reagents have been developed to introduce this moiety into organic molecules. mdpi.com

| Derivative | General Reaction | Reactant | Product Structure |

|---|---|---|---|

| Ester | CF₃OCF₂COF + R-OH | Alcohol | CF₃OCF₂COOR |

| Amide | CF₃OCF₂COF + R₂NH | Amine | CF₃OCF₂CONR₂ |

Investigation of Structurally Related Fluorinated Acetic Acid Analogues

The investigation of structurally related analogues provides insight into structure-property relationships. A notable analogue is Acetic acid, 2,2-difluoro-2-[[2,2,4,5-tetrafluoro-5-(trifluoromethoxy)-1,3-dioxolan-4-yl]oxy]- . epa.gov

This complex fluorinated compound is characterized by a dioxolane ring attached to the difluoroacetic acid backbone. cymitquimica.com Its unique structure, featuring a high degree of fluorination, imparts significant chemical stability and lipophilicity. ontosight.aicymitquimica.com The ammonium salt of this compound, in particular, has been subject to safety assessment for its use as a polymer production aid in the manufacturing of fluoropolymers like polytetrafluoroethylene (PTFE). europa.eu Its ionic nature and complex fluorinated structure may offer specific advantages in specialized chemical applications. cymitquimica.com The European Food Safety Authority (EFSA) concluded that there is no safety concern for consumers when this substance is used as a production aid for fluoropolymers intended for repeated-use food contact applications under high-temperature conditions. europa.eu

| Property | Information | Source Index |

|---|---|---|

| CAS Number | 1190931-27-1 | nih.goveuropa.eu |

| Molecular Formula | C₆H₄F₉NO₆ | nih.gov |

| IUPAC Name | azanium;2,2-difluoro-2-[[2,2,4,5-tetrafluoro-5-(trifluoromethoxy)-1,3-dioxolan-4-yl]oxy]acetate | nih.gov |

| Primary Application | Polymer production aid for fluoropolymers | europa.eu |

Synthesis and Reactivity of Difluoro(trifluoromethoxy)acetic Acid Containing Complex Organic Scaffolds

The difluoro(trifluoromethoxy)acetyl moiety is a valuable synthon for introducing fluorine into complex organic molecules, particularly in the fields of medicinal and agricultural chemistry. lookchem.comnih.gov The presence of fluorinated groups like trifluoromethyl (CF₃) can significantly enhance the pharmacokinetic and pharmacodynamic properties of drug candidates. mdpi.comrhhz.net

The synthesis of these complex scaffolds often involves the coupling of difluoro(trifluoromethoxy)acetic acid or its activated derivatives with a larger molecular framework. For instance, trifluoroacetic acid and its anhydride (B1165640) are common reagents for producing trifluoromethylated N-fused heterocycles, which are prevalent structures in pharmaceuticals. acs.org While direct examples using CF₃OCF₂COOH are scarce, the principles are transferable. Reagents like methyl difluoro(fluorosulfonyl)acetate (MFSDA), which has a similar difluoroacetyl core, have been successfully used for the late-stage trifluoromethylation of complex molecules such as steroids. orgsyn.orgresearchgate.net This highlights the utility of such building blocks in introducing the -CF₂- moiety, which can be further functionalized, into intricate structures. The stability and reactivity of the fluorinated structure make it a key component for developing novel molecules with enhanced biological activity. lookchem.com

Development of Specialized Derivatives for Material Science Applications

Derivatives of difluoro(trifluoromethoxy)acetic acid are instrumental in the development of advanced materials, especially fluoropolymers. lookchem.com These polymers are renowned for their exceptional properties, including high thermal stability, excellent chemical resistance, low friction coefficients, and non-stick surfaces. ontosight.aiontosight.ai

The parent acid and its derivatives can be used as building blocks or processing aids in polymerization. lookchem.com As mentioned, the complex analogue Acetic acid, 2,2-difluoro-2-[[2,2,4,5-tetrafluoro-5-(trifluoromethoxy)-1,3-dioxolan-4-yl]oxy]-, ammonium salt, is used as a processing aid (surfactant) in the emulsion polymerization of fluoromonomers. europa.eunih.gov

Furthermore, monomers derived from fluorinated acetic acids can be directly incorporated into polymer chains. The polymerization of vinyl ethers containing fluorinated acetic acid moieties with monomers like 1,1,2,2-tetrafluoroethene leads to the formation of high-performance fluoropolymers. ontosight.ai These materials find use in a wide array of demanding applications, including:

Coatings: For non-stick and chemically resistant surfaces. ontosight.aiontosight.ai

Electronics: As materials with low dielectric constants. ontosight.ai

Seals and Gaskets: For high-performance applications in harsh chemical and thermal environments. ontosight.ai

Biomedical Devices: Due to their biocompatibility and inertness. ontosight.ai

The incorporation of the difluoro(trifluoromethoxy)acetyl structure into polymers enhances their performance characteristics, making them suitable for specialized industrial applications. lookchem.com

Future Research Directions and Interdisciplinary Prospects

Discovery of Environmentally Benign Synthetic Routes

The synthesis of fluorinated compounds has traditionally relied on harsh reagents and conditions, raising environmental concerns. A primary focus of future research is the development of "green" synthetic pathways that minimize waste and avoid toxic substances. This includes exploring methods that circumvent the use of per- and polyfluoroalkyl substances (PFAS) in the production of fluorinated molecules. chemistryworld.com Research is shifting towards catalytic approaches that utilize more benign fluorine sources and reduce the generation of toxic by-products. google.com For instance, developing processes where by-products have commercial value is a key strategy for improving the economic and environmental viability of synthesis. google.com The ultimate goal is to design synthetic routes that are not only high-yielding and pure but also inherently safer and more sustainable, aligning with the principles of green chemistry.

Exploration of Novel Reactivity Patterns and Catalytic Approaches

The unique electronic properties imparted by fluorine atoms open up avenues for novel chemical reactions. Future research will delve deeper into the reactivity of molecules like difluoro(trifluoromethoxy)acetic acid, exploring their potential as building blocks for more complex structures. researchgate.net A significant area of development is the use of photoredox catalysis, which employs visible light to initiate reactions under mild conditions. researchgate.net This technique allows for the direct C-H trifluoromethylation and perfluoroalkylation of arenes using readily available carboxylic acids like Trifluoroacetic acid (TFA), which is structurally related to the subject compound. researchgate.net

Furthermore, transition metal catalysis continues to be a fertile ground for innovation. chinesechemsoc.org The development of new catalysts, including those based on palladium, copper, and manganese, enables selective C-H fluorination, providing a direct method for incorporating fluorine into molecules without the need for pre-functionalized starting materials. chinesechemsoc.orgcas.cn Research into base-mediated defluorination strategies is also emerging as a powerful tool, allowing for the controlled removal of fluorine atoms to create partially fluorinated intermediates that are otherwise difficult to synthesize. acs.org

Table 1: Emerging Catalytic Strategies in Organofluorine Chemistry

| Catalytic Strategy | Description | Key Advantages |

|---|---|---|

| Photoredox Catalysis | Uses light-absorbing catalysts to facilitate radical-based fluorination and fluoroalkylation reactions. | Mild reaction conditions, high functional group tolerance, utilization of abundant starting materials. researchgate.net |

| Transition Metal C-H Activation | Employs metals like palladium to directly replace hydrogen atoms with fluorine on a carbon backbone. | High selectivity, reduces the need for pre-functionalized substrates. chinesechemsoc.orgcas.cn |

| Enzymatic Fluorination | Utilizes enzymes to catalyze the formation of carbon-fluorine bonds with high precision and selectivity. | Environmentally friendly, potential for high enantioselectivity in chiral compounds. the-innovation.org |

| Organocatalysis | Uses small organic molecules to catalyze fluorination reactions, avoiding the use of metals. | Lower toxicity, often less sensitive to air and moisture. |

Integration with High-Throughput Experimentation and Automated Synthesis

To accelerate the discovery and optimization of new reactions, the field is increasingly adopting high-throughput experimentation (HTE) and automated synthesis platforms. chemrxiv.org HTE allows researchers to run hundreds or even thousands of reactions in parallel on a microscale, enabling the rapid screening of catalysts, reagents, and reaction conditions. acs.orgyoutube.comacs.org This approach significantly reduces the time and materials required for process development compared to traditional one-at-a-time experimentation. acs.org

Automated synthesis modules, often cassette-based, are becoming essential for producing fluorinated compounds, particularly for applications like positron emission tomography (PET) radiotracers. nih.govresearchgate.net These systems provide high reproducibility and can handle the complex, multi-step syntheses often required for fluorinated molecules. researchgate.netacs.org The future will see a greater integration of HTE for initial discovery and automated platforms for scaling up and producing these compounds, creating a more efficient workflow from laboratory research to practical application. chemrxiv.org

Table 2: Workflow of High-Throughput Experimentation in Chemical Discovery

| Stage | Description | Technologies Used |

|---|---|---|

| Design | Hypothesis-driven selection of experimental parameters (catalysts, solvents, temperatures). | Design of Experiment (DoE) software. |

| Execution | Miniaturized and parallel execution of numerous reactions. | Multi-well plates, robotic liquid handlers, automated reactors. youtube.com |

| Analysis | Rapid analysis of reaction outcomes to determine yield and purity. | High-performance liquid chromatography (HPLC), mass spectrometry (MS). |

| Data Interpretation | Analysis of large datasets to identify optimal conditions and trends. | Data analysis software, machine learning algorithms. chemrxiv.org |

Advanced Characterization Techniques for Mechanistic Understanding

A deeper understanding of how fluorination reactions occur is crucial for designing better synthetic methods. Advanced analytical techniques are pivotal in elucidating complex reaction mechanisms. Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy is a particularly powerful tool for characterizing organofluorine compounds due to its high sensitivity and wide chemical shift range. Multidimensional NMR techniques can establish correlations between fluorine and other nuclei (like ¹H and ¹³C), providing detailed structural information.

Dynamic NMR spectroscopy is also being used to study the kinetics and thermodynamics of conformational changes and chemical reactions involving fluorinated molecules. These experimental techniques provide invaluable data that helps to validate or challenge proposed reaction pathways, leading to a more rational approach to catalyst and reaction design.

Synergistic Approaches Combining Experimental and Computational Chemistry in Fluorine Research

The synergy between experimental work and computational chemistry has become a cornerstone of modern fluorine research. fu-berlin.de Quantum chemical calculations, such as Density Functional Theory (DFT), allow researchers to model reaction pathways, predict the stability of intermediates, and understand the electronic effects of fluorine substitution. nih.govrsc.org This "computer-aided synthesis" approach can predict the feasibility of a reaction before it is attempted in the lab, saving time and resources. fu-berlin.de

By combining experimental data with computational models, scientists can gain a comprehensive understanding of reaction mechanisms, such as the intricacies of C–F bond activation. nih.govrsc.org For example, computational studies can model the transition states of a reaction, providing insights that are difficult or impossible to obtain through experimental observation alone. rsc.org This integrated approach accelerates the discovery of new reactions and provides a deeper, more fundamental understanding of the chemistry of highly fluorinated species. fu-berlin.denih.gov

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for acetic acid, difluoro(trifluoromethoxy)-, and how can purity be optimized?

- Methodology : Fluorinated acetic acid derivatives are typically synthesized via nucleophilic substitution or oxidative coupling. For example, bromo(difluoro)acetic acid has been used as a precursor for introducing fluorinated methoxy groups via one-step reactions with phenols under basic conditions . To optimize purity, use high-resolution chromatography (e.g., HPLC with fluorinated stationary phases) and monitor intermediates via NMR to track fluorinated byproducts .

- Data Validation : Compare spectroscopic data (e.g., , , NMR) with computational predictions (DFT) to confirm structural integrity .

Q. How can researchers characterize the stability of acetic acid, difluoro(trifluoromethoxy)- under varying pH and temperature conditions?

- Methodology : Conduct accelerated stability studies using controlled environments (e.g., pH 2–12 buffers, 25–60°C). Monitor degradation via LC-MS and ion chromatography to detect trifluoroacetic acid (TFA) or other hydrolytic byproducts, which are common in fluorinated compounds .

- Key Metrics : Track half-life () and degradation pathways. For example, trifluoromethoxy groups are prone to hydrolysis under alkaline conditions, forming difluoroacetic acid .

Q. What analytical techniques are most effective for quantifying trace impurities in this compound?

- Methodology : Use GC-MS with electron capture detection (ECD) for halogen-specific sensitivity or HRMS (Q-TOF) for high-resolution mass analysis. For non-volatile impurities, employ ion-pair HPLC with fluorinated mobile phases .

- Reference Standards : Cross-validate against certified reference materials (CRMs) from authoritative databases like NIST .

Advanced Research Questions

Q. How does the trifluoromethoxy group influence the compound’s reactivity in nucleophilic substitution reactions?

- Mechanistic Insight : The trifluoromethoxy group is electron-withdrawing, which polarizes adjacent bonds and enhances electrophilicity. Study reaction kinetics using kinetic isotope effects (KIE) or Hammett plots to quantify substituent effects .

- Case Study : In fluorinated ether synthesis, the trifluoromethoxy group stabilizes transition states via inductive effects, accelerating SN2 reactions .

Q. What are the environmental persistence and bioaccumulation risks of acetic acid, difluoro(trifluoromethoxy)-?

- Environmental Analysis : Model environmental fate using EPI Suite or TEST software. Validate via lab-scale biodegradation assays (e.g., OECD 301F) to measure mineralization rates. Compare with structurally similar perfluoroalkyl substances (PFAS), which exhibit low biodegradability and high persistence .

- Toxicity Screening : Use in vitro assays (e.g., platelet aggregation tests) to assess bioactivity, as fluorinated compounds may interfere with cellular signaling pathways .

Q. How can computational chemistry aid in predicting the compound’s interaction with biological targets?

- Approach : Perform molecular docking (e.g., AutoDock Vina) or MD simulations to study binding affinity with enzymes like cytochrome P450. Focus on fluorine’s hydrophobic and electrostatic interactions .

- Validation : Cross-reference with experimental data, such as IC values from enzyme inhibition assays .

Methodological Notes

- Synthesis Optimization : Prioritize anhydrous conditions to prevent hydrolysis of fluorinated groups .

- Safety Protocols : Use PPE (gloves, goggles) and fume hoods due to potential release of HF during decomposition .

- Data Repositories : Submit spectral data to public databases (e.g., NIST Chemistry WebBook) to enhance reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.